![molecular formula C26H22N6O2S2 B2498327 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 835891-94-6](/img/structure/B2498327.png)
2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds known for their potential as pharmacological agents, particularly as inhibitors of specific enzymes or for their antimicrobial properties. The structural elements, including 1,3,4-thiadiazole and 1,2,4-triazole moieties, are of interest due to their wide range of biological activities.
Synthesis Analysis
The synthesis of compounds similar to the specified chemical structure often involves multistep reactions, starting from basic heterocyclic scaffolds such as 1,3,4-thiadiazoles or 1,2,4-triazoles. For instance, synthesis approaches may include the alkylation of sulfur atoms, acylation of nitrogen atoms, or condensation reactions using carbodiimide chemistry (Shukla et al., 2012). These methods allow for the introduction of various functional groups essential for the compound's activity and solubility.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, NMR, and mass spectrometry, confirms the compound's configuration and the spatial arrangement of its molecular components. Such structural elucidation is critical for understanding the compound's potential interactions with biological targets (Ismailova et al., 2014).
Chemical Reactions and Properties
The compound's chemical behavior, including its reactivity with other chemical agents and stability under various conditions, is influenced by its heterocyclic components and substituent groups. For example, the presence of thiadiazole and triazole rings can facilitate cyclization reactions or interact with biomolecules through various bonding mechanisms, impacting its biological activity (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the compound's suitability for further development as a pharmacological agent. These properties are influenced by the molecular structure and the presence of specific functional groups (Yu et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the potential for forming intermolecular interactions, are key to the compound's biological activity and pharmacokinetics. Studies on similar compounds have highlighted the importance of these properties in determining the compounds' mechanism of action and effectiveness as antimicrobial or anticancer agents (Holota et al., 2021).
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds similar to 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide have shown significant antimicrobial activities. Specifically, 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives demonstrated considerable antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger fungi (Hussain, Sharma, & Amir, 2008). Similarly, derivatives of triazolo[3,4-b][1,3,4]thiadiazole and thiadiazolo[2,3-c][1,2,4]triazine exhibited fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).
Antitubercular and Anticancer Properties
Furthermore, derivatives of these compounds have been synthesized with observed antibacterial, antifungal, and antitubercular activities. These compounds have been characterized based on elemental analysis and spectral data, showcasing their potential in treating various infections and diseases (Shiradkar & Kale, 2006). Additionally, pharmacophore hybridization approaches have been applied to similar molecules, resulting in compounds with anticancer properties, further illustrating the therapeutic potential of these chemical structures (Yushyn, Holota, & Lesyk, 2022).
Propriétés
IUPAC Name |
2-[[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S2/c1-16-12-13-20(17(2)14-16)32-23(19-10-6-7-11-21(19)33)28-31-26(32)35-15-22(34)27-25-30-29-24(36-25)18-8-4-3-5-9-18/h3-14,33H,15H2,1-2H3,(H,27,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQXAQHXBAUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

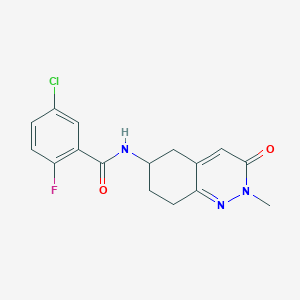
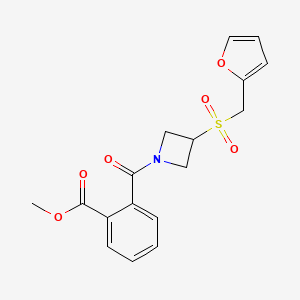
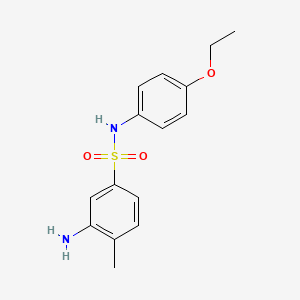
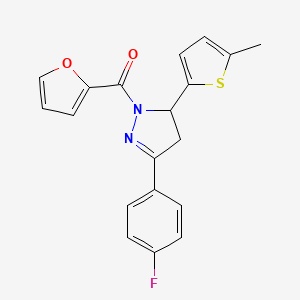
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
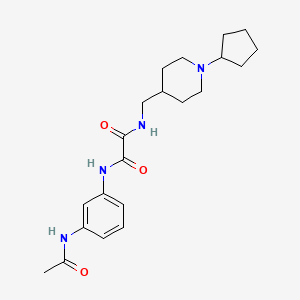
![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)
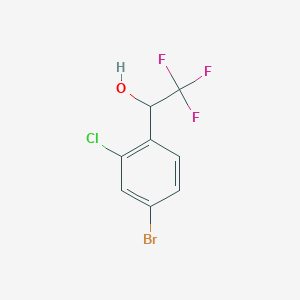

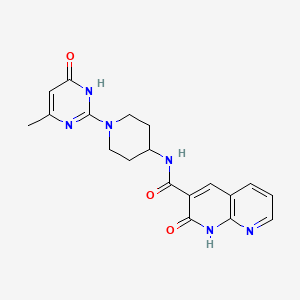
![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)
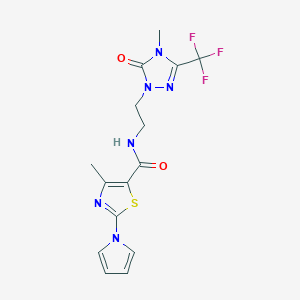
![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)